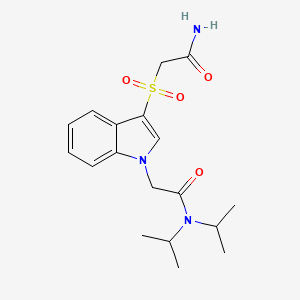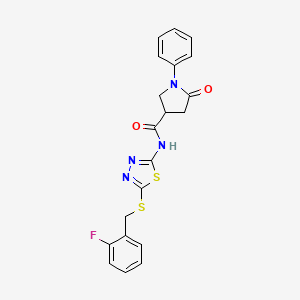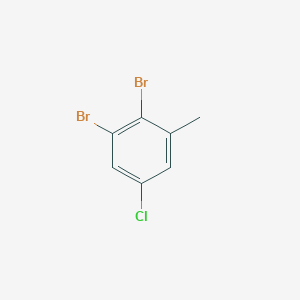
2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many biologically active molecules, and a sulfonyl group, which is often found in various drugs and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonyl group, and an acetamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfonyl group can participate in various substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and acetamide groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Properties
A study by Zhang et al. (2018) presented a rapid and efficient method for the 2-sulfonylation of substituted indoles and N-methylpyrrole, establishing a foundation for synthesizing products from available sulfur sources in good to excellent yields. This method could potentially be applied to the synthesis of compounds similar to 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide, offering insights into its preparation and functionalization (Jun Zhang et al., 2018).
Antimicrobial Applications
Research by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, suggesting potential applications of 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide in this area. The study highlights the versatility of such compounds in drug development for treating microbial infections (E. Darwish et al., 2014).
Application in Drug Discovery and Development
The synthesis and application of a water-soluble near-infrared dye for cancer detection using optical imaging by Pham et al. (2005) showcase the potential of sulfonamide-based compounds in developing molecular-based beacons for cancer detection. This research might provide a framework for exploring the diagnostic and therapeutic applications of 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide in oncology (W. Pham et al., 2005).
Biodegradable Polymers and Medical Applications
A novel study on the synthesis and anticoagulant activity of poly(γ-glutamic acid) sulfonate by Matsusaki et al. (2002) opens up potential applications for sulfonamide derivatives in the field of biodegradable polymers and medical materials, especially for drug delivery and tissue engineering. This suggests that similar compounds, including 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide, could have significant applications in developing new medical materials with anticoagulant properties (M. Matsusaki et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-12(2)21(13(3)4)18(23)10-20-9-16(26(24,25)11-17(19)22)14-7-5-6-8-15(14)20/h5-9,12-13H,10-11H2,1-4H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONCLLNKXKKSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2663910.png)
![4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2663913.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2663918.png)
![2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid](/img/structure/B2663919.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2663922.png)

![6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride](/img/structure/B2663924.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2663926.png)


![(3-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2663932.png)
